Cas no 7779-30-8 (1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
7779-30-8 structure
Product Name:1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Numero CAS:7779-30-8
MF:C14H22O
MW:206.323884487152
MDL:MFCD00031478
CID:565469
PubChem ID:87572430
Update Time:2025-06-10
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- Methylionone (mixture of alpha- and beta-, predominantly alpha-n-isomer)
- (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
- ,&beta
- 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
- 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1-pentene-3-one
- 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
- Methylionone (alpha,beta- Mixture , alpha-n-predoMinant)
- α-N-Methyl ionone
- Methylionone (mixture of α- and β-, predominantly α-n-isomer)
- EINECS 231-926-5
- DSSTox_GSID_29214
- W-110238
- A-METHYLIONONE
- CAS-7779-30-8
- 1-Methyl-a-ionone
- DSSTox_CID_6240
- HY-W355140
- NCGC00258744-01
- Methyl-alpha-ionone
- FEMA 2711
- 6-Methylionone
- alpha-Methylionone
- Methyl-Ionone
- DTXCID206240
- CHEMBL1371285
- NCGC00091848-02
- 1-2,6,6-Trimethylcyclohex-2-en-1-yl;pent-1-en-3-one
- NSC-163996
- 1-Penten-3-one,6,6-trimethyl-2-cyclohexen-1-yl)- (VA
- Methyl ionone 3
- (e)-1-(2,6,6-trimethylcyclohex-2-enyl)pent-1-en-3-one
- (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
- DTXSID6026240
- Methyl ionone
- alpha-Cetone
- 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-
- 1-PENTEN-3-ONE, 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-
- 1322-70-9
- VPKMGDRERYMTJX-UHFFFAOYSA-N
- DTXSID501197970
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (VAN)
- 1-2,6,6-Trimethylcyclohex-2-en-1-yl
- InChI=1/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
- 7779-30-8
- alpha-methyl ionone
- (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
- Ionone, methyl-
- 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
- EC 215-635-0
- DSSTox_RID_78712
- (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
- N-Methyl-a-ionone
- NSC163996
- NCGC00091848-03
- Methylionone, alpha-
- CHEBI:172145
- Q3920656
- Cetone, alpha-
- W-108297
- 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one
- NCGC00091848-01
- EINECS 215-635-0
- NS00006735
- 4-Penten-3-one,5-(2,6,6-trimethyl-2-cyclohexen-1-yl)
- Tox21_301465
- .alpha.-N-Methyl ionone
- 127-42-4
- FEMA No. 2711
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-
- 1335-46-2
- 1-(2,6,6-Trimethyl-2-cyclohexene-1-yl)-1-penten-3-one
- CS-0466424
- VPKMGDRERYMTJX-CMDGGOBGSA-
- CAS-1335-46-2
- EINECS 204-842-1
- NSC 163996
- NCGC00255231-01
- Tox21_201192
- D91324
- Methylionone (mixture of
- A- and
- A-n-isomer)
- A-, predominantly
-
- MDL: MFCD00031478
- Inchi: 1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
- Chiave InChI: VPKMGDRERYMTJX-CMDGGOBGSA-N
- Sorrisi: O=C(CC)/C=C/C1C(C)=CCCC1(C)C
Proprietà calcolate
- Massa esatta: 206.16716
- Massa monoisotopica: 206.167
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 295
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1A^2
- XLogP3: 3.4
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.93
- Punto di ebollizione: 285.1±29.0 °C at 760 mmHg
- Punto di infiammabilità: 142 °C
- Indice di rifrazione: 1.4980-1.5020
- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong acid, alkalies, strong oxidizing agents.
- PSA: 17.07
- LogP: 3.90420
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303 può essere dannoso per ingestione +h313 può essere dannoso per contatto con la pelle +h1106 può essere dannoso per inalazione
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P108
- Istruzioni di sicurezza: H303+H313+H110
- Condizioni di conservazione:4° CStore...,-4℃Store...Meglio
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863244-5ml |
Methylionone (mixture of α- and β-, predominantly α-n-isomer) |
7779-30-8 | ≥80%(GC) | 5ml |
¥159.00 | 2022-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0363-25ML |
Methylionone (mixture of α- and β-, predominantly α-n-isomer) |
7779-30-8 | >80.0%(GC) | 25ml |
¥360.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64785-1ml |
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |
7779-30-8 | ≥80%(GC) | 1ml |
¥48.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64785-5ml |
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |
7779-30-8 | ≥80%(GC) | 5ml |
¥128.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158423-1ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | >80.0%(GC) | 1ml |
¥61.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158423-25ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | >80.0%(GC) | 25ml |
¥436.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158423-5ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | >80.0%(GC) | 5ml |
¥164.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0363-25ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | 80.0%(GC),mixture of alpha- and beta-, predominantly alpha-n-isomer | 25ml |
¥330.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863244-1ml |
Methylionone (mixture of α- and β-, predominantly α-n-isomer) |
7779-30-8 | ≥80%(GC) | 1ml |
¥58.00 | 2022-09-01 | |
| abcr | AB138747-25 ml |
Methylionone, alpha, beta-mixture, alpha-n-predominant, 80%; . |
7779-30-8 | 80% | 25 ml |
€75.90 | 2024-04-16 |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
7779-30-8 (1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-) Prodotti correlati
- 127-42-4((R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one)
- 23726-92-3((Z)-β-Damascone)
- 4674-50-4(Nootkatone)
- 127-51-5(a-iso-Methylionone)
- 13395-71-6(2,4,4-Trimethylcyclohex-2-enone)
- 127-41-3(a-Ionone (>90%))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso